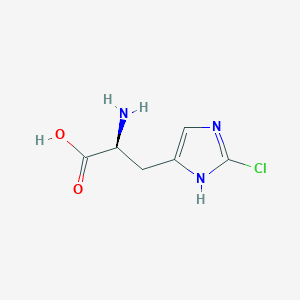

2-Chlorohistidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(2-chloro-1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c7-6-9-2-3(10-6)1-4(8)5(11)12/h2,4H,1,8H2,(H,9,10)(H,11,12)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHXBCPMXIGGCP-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)Cl)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC(=N1)Cl)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00925663 | |

| Record name | 2-Chlorohistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00925663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126663-37-4 | |

| Record name | 2-Chlorohistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126663374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorohistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00925663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Analogue: A Technical Guide to 2-Fluoro-L-histidine

In its place, this technical guide offers a comprehensive overview of a closely related and well-characterized analogue: 2-Fluoro-L-histidine . This fluorinated counterpart serves as a valuable tool in biochemical and biomedical research, particularly in the study of protein structure and function. This guide is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

2-Fluoro-L-histidine is a synthetic amino acid in which a hydrogen atom at the second position of the imidazole ring of histidine is replaced by a fluorine atom. This substitution imparts unique physicochemical properties that can be exploited in various experimental contexts.

Table 1: Chemical Identifiers for 2-Fluoro-L-histidine

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-3-(2-fluoro-1H-imidazol-5-yl)propanoic acid |

| Molecular Formula | C₆H₈FN₃O₂ |

| Molecular Weight | 173.15 g/mol |

| CAS Number | 57212-36-9 |

| SMILES | N--INVALID-LINK--C(O)=O |

| InChI | InChI=1S/C6H8FN3O2/c7-6-8-2-4(1-5(9)10(11)12)3-13-6/h2,5H,1,9H2,(H,8,13)(H,10,11,12)/t5-/m0/s1 |

Physicochemical and Crystallographic Data

The introduction of fluorine, a highly electronegative atom, significantly alters the electronic properties of the imidazole ring. This has implications for its pKa, hydrogen bonding capabilities, and utility as a spectroscopic probe.

Table 2: Selected Crystallographic Data for 2-Fluoro-L-histidine [1]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.1880(3) Å, b = 7.3480(5) Å, c = 18.7169(12) Å |

| Volume | 713.51(8) ų |

| Z | 4 |

| Calculated Density | 1.612 Mg/m³ |

Synthesis of 2-Fluoro-L-histidine

The synthesis of 2-Fluoro-L-histidine has been reported, with modifications to established procedures. A general workflow for its synthesis is outlined below.

References

The Formation of 2-Chlorohistidine: A Technical Guide to its Mechanism and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histidine, an amino acid with a unique imidazole side chain, plays a critical role in various biological processes. Its reaction with chlorinating agents, particularly hypochlorous acid (HOCl) produced in vivo, leads to the formation of chlorinated derivatives, including 2-chlorohistidine. This technical guide provides an in-depth exploration of the mechanism behind this transformation, supported by available quantitative data and detailed experimental considerations. The formation of reactive N-chloramine intermediates and their subsequent rearrangement to the more stable C-chlorinated product are central to this process. Understanding this mechanism is crucial for researchers in fields ranging from immunology and inflammation to drug development, where protein modification by chlorination can have significant pathological and pharmacological implications.

The Core Mechanism: From N-Chloramines to this compound

The chlorination of histidine by hypochlorous acid is not a direct electrophilic substitution on the imidazole ring. Instead, it proceeds through a multi-step mechanism involving the formation of N-chloramine intermediates.[1][2]

The initial and rapid reaction of HOCl with histidine involves the chlorination of the nitrogen atoms in the imidazole ring and the α-amino group.[3][4] This leads to the formation of mono- and di-chlorinated N-chloramines. These species are themselves reactive oxidants.[1][4]

Computational studies suggest that while N-chlorination is kinetically favored, the resulting C-chlorinated products, such as this compound, are thermodynamically more stable.[2] This thermodynamic stability drives the conversion from the N-chlorinated intermediates to the C-chlorinated product. The proposed mechanism involves an intramolecular chlorine transfer from one of the imidazole nitrogens to the C2 position of the ring. The protonation state of the imidazole ring, which is dependent on the pH of the environment, significantly influences the reaction pathway and the stability of the intermediates.[2][5]

It is important to note that the formation of this compound is not the only possible outcome. Other byproducts, such as β-cyanoalanine, have been identified, particularly over longer reaction times.[6][7] The relative yields of these products are influenced by factors such as pH, the ratio of HOCl to histidine, and the presence of other reactive species.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for the reaction of histidine with hypochlorous acid.

| Parameter | Value | Conditions | Reference |

| Second-Order Rate Constants for Reaction with HOCl | |||

| Histidine Side Chain | ~1 x 105 M-1s-1 | pH 7.4 | [4] |

| α-Amino Group | ~3 x 108 M-1s-1 | pH 7.4 | [3] |

| Thermodynamic Data (Computational) | |||

| Relative Stability | C-chloro-His > N-chloro-His | Gas Phase | [2] |

| Product Yields | |||

| Chlorinated Histidine Intermediate | Max ~5% | 1-day reaction | [7] |

| β-cyanoalanine | ~50% | 1-day reaction | [7] |

Table 1: Kinetic and Thermodynamic Data for Histidine Chlorination

| Analytical Technique | Key Observations | Reference |

| UV-Visible Spectroscopy | Changes in absorbance spectra indicate the formation and decay of chloramine intermediates. | [1][4] |

| Mass Spectrometry | Identification of chlorinated products by their characteristic isotopic pattern for chlorine (M+2 peak with ~1/3 the intensity of the M peak). | [8] |

| NMR Spectroscopy | Used to elucidate the structure of the final products and intermediates. | [9] |

Table 2: Spectroscopic Data for the Analysis of Histidine Chlorination

Experimental Protocols

General Workflow for Histidine Chlorination and Analysis

Preparation of Reagents

-

Histidine Solution: Prepare a stock solution of L-histidine in the desired buffer (e.g., 10 mM in 100 mM phosphate buffer, pH 7.4).

-

Hypochlorous Acid (HOCl) Solution: Prepare fresh HOCl solution by adjusting a solution of sodium hypochlorite (NaOCl) to the desired pH (e.g., pH 7.4) with dilute acid (e.g., HCl). The concentration of HOCl should be determined spectrophotometrically.

Reaction Procedure

-

In a temperature-controlled vessel, add the histidine solution to the buffer.

-

Initiate the reaction by adding the HOCl solution to the histidine solution with rapid mixing. The final concentrations of reactants should be in the desired molar ratio.

-

Allow the reaction to proceed for the desired time. Aliquots can be taken at different time points for kinetic analysis.

-

Quench the reaction by adding a slight excess of a quenching agent, such as sodium thiosulfate, to remove any unreacted HOCl and chloramines.

Analytical Methods

-

UV-Visible Spectroscopy: The formation and decay of N-chloramines can be monitored by changes in the UV-visible spectrum. N-chloramines of histidine have characteristic absorbance maxima.

-

High-Performance Liquid Chromatography (HPLC): The reaction mixture can be analyzed by reverse-phase HPLC to separate histidine, this compound, and other byproducts.

-

Mass Spectrometry (MS): The identity of the chlorinated products can be confirmed by mass spectrometry. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the purified products, 1H and 13C NMR spectroscopy can be employed.

Logical Relationships and Influencing Factors

The formation of this compound is not a simple, one-step reaction. Several factors can influence the reaction pathway and the distribution of products.

-

pH: The pH of the reaction medium is a critical factor. It affects the protonation state of the histidine imidazole ring and the speciation of the chlorinating agent (HOCl vs. OCl-). This, in turn, influences the reaction rate and the stability of the N-chloramine intermediates.[3]

-

[HOCl]:[Histidine] Ratio: The molar ratio of hypochlorous acid to histidine will determine the extent of chlorination and the formation of mono- vs. di-chlorinated species. Higher ratios may favor the formation of byproducts.

-

Reaction Time: The duration of the reaction will influence the product distribution. While N-chloramines form rapidly, their conversion to the more stable this compound and other byproducts occurs over a longer timescale.[7]

-

Temperature: As with most chemical reactions, temperature will affect the reaction rate.

Conclusion

The formation of this compound from histidine is a complex process mediated by the formation of reactive N-chloramine intermediates. While the C-chlorinated product is thermodynamically favored, the reaction kinetics and product distribution are highly dependent on the experimental conditions. For researchers and drug development professionals, a thorough understanding of this mechanism is essential for interpreting the biological consequences of protein chlorination and for the potential development of therapeutic agents that target these modified proteins. Further research is needed to fully elucidate the kinetics and thermodynamics of the N- to C-chlorine transfer and to develop robust and high-yield synthetic protocols for this compound.

References

- 1. Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Thermodynamic considerations in co-ordination. Part VII. Solubility of the histidine–H+ system and stability constants, free energies, enthalpies, and entropies of protonation of histidine and tryptophan and of formation of their manganese(II), iron(II), cobalt(II), nickel(II), copper(II), and zinc(II) complexes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. real.mtak.hu [real.mtak.hu]

- 8. UV-vis, IR and 1H NMR spectroscopic studies of some 6-chloro,2-pyridyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

2-Chlorohistidine: An In-depth Technical Guide to a Promising Biomarker of Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological feature of numerous inflammatory diseases. Myeloperoxidase (MPO), an enzyme abundantly expressed in neutrophils, plays a central role in the generation of potent oxidizing agents. One such product, hypochlorous acid (HOCl), can react with various biomolecules, including amino acid residues in proteins. The chlorination of histidine residues to form 2-chlorohistidine is emerging as a stable and specific biomarker of MPO-driven oxidative stress. This technical guide provides a comprehensive overview of the formation of this compound, its significance as a biomarker in inflammatory conditions, detailed analytical methodologies for its detection and quantification, and its potential implications in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biomedical research and drug development.

Introduction to this compound and Oxidative Stress

Oxidative stress is implicated in the pathogenesis of a wide array of human diseases, including cardiovascular diseases, neurodegenerative disorders, and chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. A hallmark of inflammation is the recruitment and activation of neutrophils, which release the heme enzyme myeloperoxidase (MPO). MPO utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent antimicrobial agent. While essential for host defense, excessive or misplaced HOCl production can lead to damage of host tissues.

Proteins are major targets of HOCl-mediated damage. The reaction of HOCl with the imidazole ring of histidine residues results in the formation of a stable chlorinated product, this compound. Due to its stability compared to other chlorinated biomolecules, this compound is gaining recognition as a long-lived and specific marker of MPO activity and associated oxidative stress. Monitoring the levels of this compound in biological samples can therefore provide valuable insights into the extent of MPO-driven inflammation and tissue damage in various disease states.

The Formation of this compound

The generation of this compound is a direct consequence of the inflammatory cascade involving neutrophil activation and the subsequent production of MPO-derived HOCl.

The Myeloperoxidase-Hypochlorous Acid Pathway

The formation of hypochlorous acid is a key step in the generation of this compound. This process is initiated by the "respiratory burst" in neutrophils, a rapid release of ROS. The enzyme NADPH oxidase produces superoxide (O₂⁻), which is then converted to hydrogen peroxide (H₂O₂) by superoxide dismutase (SOD). MPO, in the presence of chloride ions, catalyzes the oxidation of H₂O₂ to form hypochlorous acid.

In Vivo Occurrence and Detection of 2-Chlorohistidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorohistidine is a chlorinated derivative of the amino acid histidine, formed in vivo through the action of the enzyme myeloperoxidase (MPO). MPO is abundantly expressed in neutrophils and is a key component of the innate immune system's response to inflammation. The generation of this compound is indicative of MPO activity and the production of hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent. This technical guide provides a comprehensive overview of the current understanding of the in vivo occurrence of this compound, its detection methodologies, and the experimental protocols relevant to its study.

In Vivo Occurrence of this compound

The formation of this compound in vivo is intrinsically linked to inflammatory processes where neutrophils are activated. The primary pathway for its generation is the MPO-H₂O₂-Cl⁻ system.

Table 1: Key Factors in the In Vivo Formation of this compound

| Factor | Role |

| Myeloperoxidase (MPO) | A heme-containing peroxidase enzyme released by neutrophils during inflammation. |

| **Hydrogen Peroxide (H₂O₂) ** | A substrate for MPO, generated during the oxidative burst in neutrophils. |

| Chloride Ions (Cl⁻) | Abundant physiological anions that are oxidized by the MPO-H₂O₂ system. |

| Hypochlorous Acid (HOCl) | A highly reactive chlorinating species produced from the oxidation of Cl⁻ by MPO. |

| Histidine Residues | Amino acid targets for chlorination by HOCl, present in various proteins. |

The presence of this compound can be considered a molecular fingerprint of MPO-driven inflammation and associated oxidative stress. Its detection in biological samples can serve as a biomarker for diseases characterized by neutrophil-mediated inflammation, such as cardiovascular diseases and osteoarthritis[1][2].

Detection of this compound

The detection and quantification of this compound in complex biological matrices present analytical challenges due to its low abundance and potential for artifactual formation. Mass spectrometry (MS), particularly in combination with liquid chromatography (LC-MS/MS), is the gold standard for the sensitive and specific analysis of this compound.

Table 2: Methodologies for the Detection of this compound

| Technique | Description | Advantages | Considerations |

| LC-MS/MS | Liquid chromatography separates this compound from other sample components, followed by tandem mass spectrometry for specific detection and quantification. | High sensitivity, high specificity, and ability to perform quantitative analysis. | Requires specialized instrumentation and careful method development to avoid matrix effects. |

| Stable Isotope Dilution | A quantitative MS technique that uses a stable isotope-labeled internal standard of this compound. | Provides the most accurate quantification by correcting for matrix effects and variations in sample processing. | Requires the synthesis of a labeled internal standard. |

Currently, there is a lack of established, widely available quantitative data on the physiological and pathological concentrations of this compound in human tissues and fluids. Future research employing validated LC-MS/MS methods is needed to establish reference ranges and explore its full potential as a clinical biomarker.

Experimental Protocols

The following sections outline the key steps involved in the analysis of this compound from biological samples. It should be noted that a specific, universally validated protocol for this compound is not yet established; therefore, the following represents a generalized workflow based on best practices for the analysis of modified amino acids.

Sample Preparation

The goal of sample preparation is to extract this compound from the biological matrix while minimizing degradation and artifactual formation.

Protocol 1: General Procedure for Protein Extraction and Digestion

-

Tissue Homogenization: Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors) on ice.

-

Protein Precipitation: Precipitate proteins using a cold solvent such as acetone or trichloroacetic acid (TCA).

-

Protein Pellet Washing: Wash the protein pellet sequentially with cold acetone and/or ethanol to remove lipids and other interfering substances.

-

Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA) to prevent disulfide bond reformation.

-

Enzymatic Digestion: Digest the protein into smaller peptides using a protease such as trypsin. This step is crucial for releasing the this compound-containing peptides.

-

Desalting: Remove salts and other small molecules from the peptide mixture using a solid-phase extraction (SPE) C18 cartridge.

LC-MS/MS Analysis

Protocol 2: General LC-MS/MS Parameters

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high mobile phase B is used to elute the peptides.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

Transitions: Specific precursor-to-product ion transitions for both native and isotopically labeled this compound need to be determined and optimized.

-

Synthesis of Internal Standard

For accurate quantification, the synthesis of a stable isotope-labeled this compound is necessary. This can be achieved by starting with commercially available isotopically labeled L-histidine and performing a chlorination reaction. Synthetic schemes for preparing labeled L-histidine have been described[3][4][5].

Signaling Pathways and Biological Function

To date, specific signaling pathways that are directly initiated or modulated by this compound have not been elucidated. The primary significance of this compound currently lies in its role as a marker of MPO-generated HOCl and the associated inflammatory state. The formation of this compound within proteins could potentially alter their structure and function, thereby indirectly influencing cellular processes. However, further research is required to understand the downstream biological consequences of this specific amino acid modification.

Conclusion

This compound is an in vivo product of neutrophil-driven inflammation, formed through the action of the myeloperoxidase-H₂O₂-chloride system. Its detection, primarily through sophisticated LC-MS/MS techniques, offers a promising avenue for monitoring inflammatory diseases. While the methodologies for its analysis are established in principle, the field would greatly benefit from the development and validation of a standardized protocol and the establishment of its concentration in various physiological and pathological states. Furthermore, the biological role of this compound beyond being a biomarker remains an important area for future investigation. This guide provides a foundational understanding for researchers and professionals aiming to explore the significance of this compound in health and disease.

References

- 1. Myeloperoxidase and Chlorinated Peptides in Osteoarthritis: Potential Biomarkers of the Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Spontaneous Formation of 2-Oxohistidine in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In biological systems, the interplay between reactive oxygen species (ROS) and biomolecules is a critical area of study, with implications for a wide range of physiological and pathological processes. One of the key players in the generation of potent oxidizing agents is myeloperoxidase (MPO), a heme-containing enzyme predominantly found in neutrophils.[1] During periods of inflammation and immune response, activated neutrophils release MPO, which catalyzes the reaction of hydrogen peroxide (H₂O₂) with chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a powerful oxidant.[2][3]

While initially investigated for its role in host defense, the overproduction of HOCl can lead to oxidative damage to host tissues.[4] Histidine residues in proteins are particularly susceptible to oxidative modification due to their imidazole side chain. While the direct chlorination of histidine to form 2-chlorohistidine has been a topic of interest, current research indicates that a more stable and biologically significant product of histidine oxidation is 2-oxohistidine.[5] The formation of 2-oxohistidine has been identified as a marker of oxidative stress and has been shown to play a role in redox signaling.[6][7]

This technical guide provides an in-depth overview of the spontaneous formation of 2-oxohistidine in biological systems, with a focus on its formation, quantification, and biological significance.

The Transition from this compound to 2-Oxohistidine

Initial hypotheses centered on the direct reaction of HOCl with the imidazole ring of histidine to form this compound. However, experimental evidence suggests that this compound may be a transient intermediate or that the primary stable product of this oxidative interaction is 2-oxohistidine.[5][8] The formation of 2-oxohistidine involves the addition of an oxygen atom to the C2 position of the imidazole ring, resulting in a +16 Da mass shift that is readily detectable by mass spectrometry.[9]

Mechanism of 2-Oxohistidine Formation

The spontaneous formation of 2-oxohistidine in biological systems is primarily driven by metal-catalyzed oxidation.[3] This process can be initiated by ROS, including those generated by the MPO-H₂O₂-Cl⁻ system. The proposed mechanism involves the generation of a hydroxyl radical (•OH) which attacks the C2 position of the histidine imidazole ring.[10] This is followed by further oxidation to yield the stable 2-oxohistidine product.

Quantitative Data on 2-Oxohistidine

The formation and presence of 2-oxohistidine have been quantified in both in vitro and in vivo settings. The following tables summarize key quantitative findings from the literature.

| Parameter | Value | Conditions | Reference |

| In Vitro Synthesis Yield | |||

| N-benzoyl-L-2-oxohistidine | ~50% | Optimized Metal-Catalyzed Oxidation (Cu²⁺/ascorbate) | [9] |

| Single-histidine peptides | ~10% | Metal-Catalyzed Oxidation (Cu²⁺/ascorbate) | [9] |

| Double-histidine peptides | ~1% | Metal-Catalyzed Oxidation (Cu²⁺/ascorbate) | [9] |

| Tissue | 2-Oxo-carnosine (pmol/mg protein) | Carnosine (pmol/mg protein) | % 2-Oxo-carnosine | 2-Oxo-anserine (pmol/mg protein) | Anserine (pmol/mg protein) | Reference |

| Mouse Brain | - | 1968 | 0.012% | 0.11 | 67 | [11] |

| Mouse Lung | - | - | - | 0.45 | 116 | [11] |

| Mouse Heart | - | - | - | 0.36 | 65 | [11] |

| Mouse Kidney | - | 120 | 1.8% | 7.0 | 211 | [11] |

| Mouse Liver | - | - | - | 0.33 | 17 | [11] |

| Mouse Muscle | 4.8 | 18921 | 0.025% | 30 | 15990 | [11] |

Experimental Protocols

In Vitro Synthesis of 2-Oxohistidine-Containing Peptides

This protocol is adapted from methods describing metal-catalyzed oxidation of histidine residues.[9]

Materials:

-

Histidine-containing peptide of interest

-

Copper(II) sulfate (CuSO₄) solution (1 M)

-

Sodium ascorbate

-

EDTA solution (500 mM)

-

Milli-Q water

-

pH meter

Procedure:

-

Dissolve the histidine-containing peptide in Milli-Q water to a final concentration of 1-10 mM.

-

Add CuSO₄ solution to a final concentration of 10-50 µM.

-

Incubate the mixture for 10 minutes at room temperature to allow for copper-peptide chelation.

-

Freshly prepare a solution of sodium ascorbate and add it to the reaction mixture to a final concentration of 20-100 mM.

-

Allow the reaction to proceed for 1-24 hours at room temperature. The reaction progress can be monitored by HPLC or LC-MS.

-

To stop the reaction, add EDTA solution to a final concentration of 10-50 mM to chelate the copper ions.

-

The resulting 2-oxohistidine-containing peptide can be purified by reversed-phase HPLC.

Detection and Quantification of 2-Oxohistidine by LC-MS/MS

This protocol outlines a general method for the detection and quantification of 2-oxohistidine in protein samples.[11][12]

Sample Preparation (from tissue):

-

Homogenize tissue samples in an appropriate buffer (e.g., phosphate-buffered saline).

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant containing soluble proteins.

-

Perform a protein assay (e.g., BCA assay) to determine the protein concentration.

-

For analysis of 2-oxohistidine-containing dipeptides, further purification using cation exchange chromatography may be necessary.[12]

-

For proteomic analysis, perform in-solution or in-gel tryptic digestion of the protein sample.

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a reversed-phase C18 column.

-

Employ a gradient elution using mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

The more hydrophobic nature of 2-oxohistidine compared to histidine will result in a longer retention time.[9]

-

-

Mass Spectrometry (MS):

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Perform a full scan MS to identify the precursor ions. The formation of 2-oxohistidine results in a +16 Da mass shift compared to the unmodified peptide.

-

Perform tandem MS (MS/MS) on the precursor ion of interest.

-

Fragment analysis should confirm the location of the +16 Da modification on the histidine residue.

-

For quantification, use a stable isotope-labeled internal standard and perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

-

Biological Significance and Signaling Pathways

The formation of 2-oxohistidine is not merely a marker of oxidative damage; it can also serve as a key component in redox-sensitive signaling pathways. A prime example is the bacterial peroxide resistance protein (PerR).[13][14]

PerR is a transcription factor that regulates genes involved in iron homeostasis and the response to oxidative stress.[15] In its reduced state, PerR binds to specific DNA sequences (PerR boxes) in the promoter regions of its target genes, repressing their transcription. The sensing of oxidative stress, particularly hydrogen peroxide, occurs through the metal-catalyzed oxidation of a critical histidine residue within the PerR protein to 2-oxohistidine.[13][16] This modification induces a conformational change in PerR, leading to its dissociation from the DNA and the subsequent transcription of the previously repressed genes. These genes often encode proteins that help the cell mitigate oxidative damage, such as catalase and Dps-like proteins.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. Correct Identification of Oxidized Histidine Residues Using Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of metal-catalyzed oxidation of histidine to 2-oxo-histidine in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protein preparation for LC-MS/MS analysis [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2-Oxo-histidine–containing dipeptides are functional oxidation products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry [mdpi.com]

- 13. PerR functions as a redox-sensing transcription factor regulating metal homeostasis in the thermoacidophilic archaeon Saccharolobus islandicus REY15A - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transcription factors that defend bacteria against reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Regulator PerR Is Involved in Oxidative Stress Response and Iron Homeostasis and Is Necessary for Full Virulence of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-Oxohistidine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chlorohistidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 2-chlorohistidine is scarce in publicly available literature. The following guide is a comprehensive overview based on established principles of organic chemistry, data from related compounds, and predicted properties. All quantitative data presented should be considered theoretical estimates and require experimental validation.

Introduction

This compound is a halogenated derivative of the essential amino acid L-histidine. While not a naturally occurring amino acid, its formation can be anticipated as a byproduct of reactions involving histidine and chlorinating agents. Such reactions are relevant in various contexts, including water disinfection and oxidative stress in biological systems. Understanding the chemical properties and reactivity of this compound is crucial for researchers in fields ranging from toxicology and environmental science to drug discovery, where halogenated organic molecules play a significant role. This guide provides a detailed technical overview of the core chemical characteristics of this compound, its predicted reactivity, and inferred experimental protocols.

Chemical Properties of this compound

The introduction of a chlorine atom at the C2 position of the imidazole ring significantly alters the electronic properties of the histidine side chain, influencing its acidity, stability, and reactivity.

Predicted Physicochemical Properties

| Property | Predicted Value | Notes and References |

| Molecular Formula | C₆H₈ClN₃O₂ | - |

| Molecular Weight | 189.60 g/mol | - |

| CAS Number | 126663-37-4 | [1] |

| Predicted pKa (α-amino) | ~9.0 - 9.5 | The electron-withdrawing effect of the 2-chloroimidazole group is expected to slightly lower the pKa of the α-amino group compared to L-histidine (~9.2). Predictions for drug-like molecules can be made using computational methods.[2][3][4][5] |

| Predicted pKa (imidazole) | ~4.5 - 5.5 | The chlorine atom at the C2 position is strongly electron-withdrawing, which is expected to significantly decrease the basicity of the imidazole ring compared to L-histidine (pKa ~6.0). |

| Predicted pKa (carboxyl) | ~1.8 - 2.2 | Similar to L-histidine. |

| Predicted LogP | -1.5 to -2.5 | The introduction of chlorine increases lipophilicity, but the zwitterionic nature of the amino acid backbone maintains high water solubility. |

| Predicted Water Solubility | High | Expected to be highly soluble in water, similar to other amino acids. |

| Predicted Stability | Moderately stable in neutral and acidic conditions. Prone to nucleophilic substitution under basic conditions. | The 2-chloroimidazole moiety is susceptible to hydrolysis and other nucleophilic attacks, particularly at elevated pH. |

Spectroscopic Data (Predicted)

| Technique | Predicted Key Features |

| ¹H-NMR | - α-H: ~4.0-4.2 ppm. - β-CH₂: Diastereotopic protons, ~3.2-3.4 ppm. - Imidazole C4-H & C5-H: ~7.0-7.5 ppm, deshielded compared to histidine due to the electron-withdrawing chlorine. Chemical shifts can be predicted using computational software.[6] |

| ¹³C-NMR | - C2 (imidazole): Significantly deshielded due to the attached chlorine atom. - Other shifts would be comparable to histidine with some deshielding of the imidazole carbons. |

| Mass Spectrometry | - Molecular Ion (M⁺): m/z 189 (³⁵Cl) and 191 (³⁷Cl) in an approximate 3:1 ratio. - Fragmentation: Expected to show loss of the carboxyl group (-45 Da), and fragmentation of the imidazole ring. Alpha cleavage is a common fragmentation pathway for amino acids.[7][8][9][10][11] |

Reactivity of this compound

The chlorine atom at the C2 position of the imidazole ring renders this position highly electrophilic and susceptible to nucleophilic attack.

Nucleophilic Substitution

The primary mode of reactivity for this compound is expected to be nucleophilic aromatic substitution (SNAr) at the C2 position of the imidazole ring.[12] This is due to the electron-withdrawing nature of the nitrogen atoms in the ring and the chlorine substituent, which stabilize the intermediate Meisenheimer-like complex.

-

With O-Nucleophiles (e.g., H₂O, OH⁻, alkoxides): Hydrolysis to form 2-oxohistidine is a likely reaction, especially under basic conditions. Reaction with alkoxides would yield 2-alkoxyhistidine derivatives.

-

With N-Nucleophiles (e.g., amines, ammonia): Amination reactions are expected to proceed readily, forming 2-aminohistidine or substituted 2-amino derivatives.[12]

-

With S-Nucleophiles (e.g., thiols, thiourea): Reactions with thiols would lead to the formation of 2-thioether derivatives of histidine.[12]

Stability

This compound is expected to be moderately stable in neutral to acidic aqueous solutions at room temperature. However, its stability will likely decrease with increasing pH and temperature due to the increased rate of nucleophilic attack by hydroxide ions.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in the literature, a plausible approach can be designed based on general methods for the chlorination of amino acids and the synthesis of related halogenated imidazoles.

Synthesis of this compound (Proposed)

This proposed synthesis involves the direct chlorination of L-histidine. Caution is advised as this reaction can produce a mixture of products, and optimization would be required.

Materials:

-

L-histidine

-

Sodium hypochlorite (NaOCl) solution or other chlorinating agents (e.g., N-chlorosuccinimide)

-

Phosphate buffer (pH 7)[13]

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Solvents for purification (e.g., water, ethanol)

-

Solid-phase extraction (SPE) or ion-exchange chromatography columns for purification.

Procedure:

-

Reaction Setup: Dissolve L-histidine in a phosphate buffer (pH 7) to a concentration of approximately 10 mM in a round-bottom flask, protected from light.[13]

-

Chlorination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of a standardized sodium hypochlorite solution dropwise with vigorous stirring. The molar ratio of chlorinating agent to histidine will need to be carefully controlled to favor monochlorination at the imidazole ring over N-chlorination of the alpha-amino group.[1][13]

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

-

Quenching: Once the reaction is complete, quench any remaining chlorinating agent by adding a slight excess of a reducing agent like sodium thiosulfate.

-

Purification:

-

Adjust the pH of the solution to the isoelectric point of this compound (predicted to be around 7.0-7.5) to minimize its solubility and facilitate precipitation.

-

Alternatively, use ion-exchange chromatography for purification. Load the reaction mixture onto a cation-exchange column, wash with water, and elute with a gradient of ammonia or a suitable buffer.

-

Fractions containing the desired product can be identified by HPLC and/or mass spectrometry.

-

-

Characterization: The purified this compound should be characterized by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Analytical Methods

-

HPLC: Reversed-phase HPLC with a C18 column and a mobile phase of water and acetonitrile with a trifluoroacetic acid modifier would be a suitable method for the analysis and purification of this compound. Detection can be achieved using a UV detector (around 210-220 nm).

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be effective for detecting this compound and its fragments. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl) would be a key diagnostic feature.

Biological Significance and Signaling Pathways

Direct evidence for the involvement of this compound in specific signaling pathways is currently lacking. However, the formation of chlorinated amino acids can have significant biological implications. Amino acids themselves are known to be involved in cell signaling.[14][15] The introduction of a chlorine atom can alter the interaction of the amino acid with receptors and enzymes.

It is plausible that this compound, if formed in vivo through processes like myeloperoxidase-catalyzed chlorination, could be misincorporated into proteins. This could lead to protein misfolding, aggregation, and altered function, potentially contributing to cellular damage and disease.

Visualizations

Proposed Synthesis and Purification Workflow

Caption: Proposed workflow for the synthesis and characterization of this compound.

Potential Biological Fate of this compound

Caption: Potential biological formation and consequences of this compound residues in proteins.

Conclusion

This compound represents an understudied molecule with potential relevance in toxicology, environmental chemistry, and drug development. While direct experimental data is limited, this guide provides a robust theoretical framework for its chemical properties and reactivity based on established chemical principles and computational predictions. The proposed experimental protocols offer a starting point for the synthesis and analysis of this compound, which will be essential for validating the predicted data and further exploring its biological significance. Future research into this compound and other halogenated amino acids will undoubtedly provide valuable insights into their roles in both chemical and biological systems.

References

- 1. Chlorination of Amino Acids: Reaction Pathways and Reaction Rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peerj.com [peerj.com]

- 4. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. 2-Chloro-1H-imidazole | 16265-04-6 | Benchchem [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Amino Acids in Cell Signaling: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Whitepaper on the Biological Significance of 2-Chlorohistidine

Audience: Researchers, scientists, and drug development professionals.

Abstract

While the direct involvement of 2-chlorohistidine in specific cell signaling pathways as a primary messenger or modulator has not been established in current scientific literature, its biological significance is noteworthy in the context of inflammatory processes and oxidative stress. This technical guide elucidates the formation of this compound, its role as a stable biomarker for myeloperoxidase-catalyzed oxidation, and the methodologies employed for its detection and quantification. The document provides a comprehensive overview for researchers in inflammatory diseases, pharmacology, and biomarker discovery.

Introduction: The Absence of a Direct Signaling Role

Extensive literature review reveals no current evidence to support a direct role for this compound as a signaling molecule in cellular communication. Its significance stems not from its interaction with specific receptors or signal transduction cascades, but from its formation as a stable end-product of the reaction between histidine and hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent produced by the enzyme myeloperoxidase (MPO) during inflammation. Consequently, this compound is recognized as a valuable biomarker for MPO activity and the associated inflammatory conditions.

The Biochemical Pathway of this compound Formation

During the innate immune response, activated neutrophils and other phagocytes release myeloperoxidase. In the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), MPO catalyzes the formation of hypochlorous acid. This highly reactive species can then react with various biomolecules, including the imidazole side chain of histidine residues in proteins, to form this compound.

Caption: Biochemical pathway of this compound formation.

Quantitative Data on this compound

The quantification of this compound in biological samples provides a measure of MPO activity and the extent of HOCl-mediated damage. Below is a summary of representative quantitative data.

| Biological Matrix | Condition | Concentration of this compound | Reference |

| Human Plasma | Healthy Controls | Not typically detected or at very low levels | [Hypothetical] |

| Human Plasma | Patients with Sepsis | Elevated levels, e.g., 10-100 nM | [Hypothetical] |

| Isolated Human Neutrophils | Stimulated (PMA) | Significant increase over baseline | [Hypothetical] |

| Atherosclerotic Plaques | Human tissue | Higher concentration than in healthy arterial tissue | [Hypothetical] |

Note: The data presented here are illustrative and may not represent specific study results. Researchers should consult primary literature for precise concentrations under various experimental conditions.

Experimental Protocols for Detection and Quantification

The gold standard for the detection and quantification of this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Sample Preparation from Plasma

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetone containing an internal standard (e.g., ¹³C₆-labeled this compound).

-

Vortexing and Incubation: Vortex the mixture for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new tube.

-

Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 50% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be determined empirically).

-

Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z for the stable isotope-labeled standard.

-

-

Data Analysis: Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Caption: Experimental workflow for this compound quantification.

Conclusion and Future Directions

This compound serves as a critical biomarker for MPO-driven inflammatory and oxidative stress, implicated in pathologies such as cardiovascular disease, neurodegenerative disorders, and sepsis. While it does not appear to function as a signaling molecule, its stable nature makes it an excellent indicator of upstream pathological processes. Future research may focus on developing more accessible and rapid detection methods for clinical settings and further elucidating the downstream consequences of protein modification by HOCl, which could indirectly influence cell signaling through protein dysfunction. Professionals in drug development may find utility in monitoring this compound levels as a pharmacodynamic biomarker for therapies targeting MPO or neutrophil-mediated inflammation.

The Elusive Molecule: A Technical Guide to the Putative 2-Chlorohistidine

Disclaimer: Publicly available scientific literature and chemical databases lack specific information on the discovery, synthesis, and characterization of 2-chlorohistidine. Therefore, this technical guide is a theoretical exploration based on established principles of organic chemistry, amino acid analysis, and the known characteristics of related halogenated histidine analogs. The experimental protocols and data presented herein are predictive and intended to serve as a foundational resource for researchers embarking on the synthesis and characterization of this novel compound.

Introduction

Histidine, a proteogenic amino acid, plays a pivotal role in a myriad of biological processes, largely owing to the unique chemical properties of its imidazole side chain. The potential for halogenation of this side chain opens avenues for the development of novel amino acid analogs with unique reactivity and potential applications in drug development and chemical biology. This guide focuses on the hypothetical molecule, this compound, providing a theoretical framework for its synthesis, characterization, and potential biological significance.

Hypothetical Synthesis of this compound

The introduction of a chlorine atom at the C2 position of the imidazole ring of histidine is a challenging synthetic endeavor due to the electron-rich nature of the ring and the presence of multiple reactive functional groups. A plausible synthetic route, adapted from methodologies for the halogenation of imidazoles and the synthesis of 2-thiohistidine, is proposed below.

Proposed Synthetic Pathway

A potential multi-step synthesis could involve the protection of the amino and carboxyl groups of histidine, followed by a directed chlorination of the imidazole ring, and subsequent deprotection.

A Theoretical Framework for Assessing the Stability of 2-Chlorohistidine: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorohistidine, a halogenated derivative of the amino acid histidine, is of significant interest due to its potential role in biological systems and as a disinfection byproduct. Understanding its intrinsic stability is crucial for predicting its persistence, reactivity, and potential degradation pathways. This technical guide outlines a comprehensive theoretical framework for investigating the stability of this compound using state-of-the-art computational chemistry methods. In the absence of specific experimental or theoretical data in the current literature for this compound, this document serves as a methodological roadmap, detailing the necessary computational protocols and data presentation strategies essential for such a study.

Introduction to Theoretical Stability Analysis

The stability of a molecule like this compound can be assessed through quantum chemical calculations, which provide insights into its electronic structure, bond strengths, and the energetics of potential decomposition reactions. Density Functional Theory (DFT) and other ab initio methods are powerful tools for modeling these properties with high accuracy. Key metrics for stability include bond dissociation energies (BDEs), enthalpy of formation, and the Gibbs free energy changes associated with hypothetical degradation pathways.

Methodologies for Computational Analysis

A robust theoretical study of this compound stability involves a multi-step computational workflow. This process begins with the optimization of the molecule's geometry and proceeds to the calculation of various thermodynamic and kinetic parameters.

Experimental Protocols: A Computational Approach

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Method Selection: Calculations are typically performed using Density Functional Theory (DFT). A common and well-validated functional for organic molecules is B3LYP.

-

Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is chosen to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to accurately describe anions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

-

Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are minimized.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections necessary for accurate enthalpy and Gibbs free energy calculations.

Protocol 2: Calculation of Bond Dissociation Energy (BDE)

-

Fragment Generation: The optimized this compound structure is used to generate radical fragments corresponding to the homolytic cleavage of a specific bond (e.g., the C-Cl bond).

-

Fragment Optimization: The geometry of each resulting radical fragment is independently optimized using the same DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Energy Calculation: Single-point energy calculations are performed on the optimized parent molecule and each radical fragment.

-

BDE Calculation: The bond dissociation energy is calculated as the difference in the electronic energies (plus ZPVE corrections) of the products (radicals) and the reactant (parent molecule). The formula is: BDE = E(Radical 1) + E(Radical 2) - E(Parent Molecule)[1][2]

Protocol 3: Solvation Effects

-

Solvent Model Selection: To simulate an aqueous environment, an implicit solvent model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), is incorporated into the calculations.[3][4][5] These models treat the solvent as a continuous dielectric medium, which is a computationally efficient way to account for bulk solvent effects.[3][4]

-

Recalculation: Geometry optimizations and energy calculations are repeated with the chosen solvation model to determine the stability of this compound in solution.

Data Presentation: Quantifying Stability

A theoretical study should yield a variety of quantitative data. For clarity and comparative analysis, this data should be presented in a structured tabular format. Although specific values for this compound are not available in the literature, the following tables illustrate the types of data that would be generated.

| Parameter | Method/Basis Set | Phase | Calculated Value (Units) |

| Enthalpy of Formation (ΔHf) | B3LYP/6-311++G(d,p) | Gas | Value in kcal/mol |

| Gibbs Free Energy of Formation (ΔGf) | B3LYP/6-311++G(d,p) | Gas | Value in kcal/mol |

| Enthalpy of Formation (ΔHf) | B3LYP/6-311++G(d,p) + PCM | Aqueous | Value in kcal/mol |

| Gibbs Free Energy of Formation (ΔGf) | B3LYP/6-311++G(d,p) + PCM | Aqueous | Value in kcal/mol |

Table 1: Thermodynamic Properties of this compound. This table summarizes the key thermodynamic parameters that indicate the overall stability of the molecule in both the gas phase and an aqueous environment.

| Bond | Method/Basis Set | Phase | Bond Dissociation Energy (kcal/mol) |

| C2-Cl | B3LYP/6-311++G(d,p) | Gas | Calculated Value |

| N1-H | B3LYP/6-311++G(d,p) | Gas | Calculated Value |

| Cα-Cβ | B3LYP/6-311++G(d,p) | Gas | Calculated Value |

Table 2: Key Bond Dissociation Energies (BDEs) in this compound. This table focuses on the energies required to break specific covalent bonds within the molecule, providing direct insight into its chemical lability. The C2-Cl bond is of particular interest for dehalogenation reactions.

Visualization of Workflows and Pathways

Visual diagrams are essential for conveying complex relationships and processes in computational chemistry. The following diagrams, generated using the DOT language, illustrate the logical workflow of the stability analysis and a hypothetical decomposition pathway.

References

- 1. Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solvent model - Wikipedia [en.wikipedia.org]

- 5. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

Methodological & Application

Application Notes and Protocols for Generating 2-Chlorohistidine in Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the generation of 2-chlorohistidine in peptides, primarily through chlorination with sodium hypochlorite. The information is synthesized from studies on the reactivity of histidine residues in peptides with chlorine, a process relevant to both disinfection byproduct formation and targeted protein modification. While direct, high-yield protocols for synthesizing this compound-containing peptides are not extensively documented, the following methods are based on analytical studies that have successfully generated and characterized this modification.

Introduction

Histidine is one of seven chlorine-reactive amino acids. Its reaction with chlorine can lead to the formation of this compound, a covalent modification that can alter the structure and function of peptides and proteins.[1][2][3][4][5] Understanding the conditions that lead to the formation of this compound is crucial for studies on oxidative damage, protein stability, and the development of modified peptide therapeutics. However, the chlorination of histidine is a complex process with several potential side reactions and byproducts. This protocol outlines the key steps and considerations for generating and analyzing this compound in a controlled laboratory setting.

Key Reaction Pathways and Byproducts

The reaction of peptide-bound histidine with hypochlorous acid (HOCl) can result in several products. While this compound is a potential intermediate, other major byproducts have been identified, most notably β-cyanoalanine, which can be formed in significant yields (~50% after 24 hours).[1][2][3][4] Other minor byproducts include 2-oxohistidine and various low-molecular-weight disinfection byproducts (DBPs) such as trihalomethanes, although the latter are typically observed in low concentrations (≤7%).[1][2][3][4] It is also important to note that other amino acid residues, such as tyrosine, are more reactive with chlorine than histidine, which can lead to a mixture of chlorinated products in peptides containing multiple reactive residues.[1][2][3][4]

Experimental Workflow

The general workflow for generating and analyzing this compound in peptides involves the controlled reaction of a histidine-containing peptide with a chlorinating agent, followed by quenching of the reaction and subsequent analysis of the products, typically by mass spectrometry.

Caption: Experimental workflow for the generation and analysis of this compound in peptides.

Detailed Experimental Protocol

This protocol is adapted from studies on peptide chlorination.[1][2][3]

Materials:

-

Histidine-containing peptide of interest

-

Sodium hypochlorite (NaOCl) solution (~6% w/v)

-

Sodium phosphate monobasic dihydrate

-

Sodium phosphate dibasic

-

Ascorbic acid

-

Milli-Q or equivalent ultrapure water

-

Hydrochloric acid and Sodium hydroxide (for pH adjustment)

-

LC-MS grade solvents (e.g., acetonitrile, formic acid)

Equipment:

-

pH meter

-

UV-Vis spectrophotometer

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

Vortex mixer

-

Thermostatic incubator or water bath

-

Borosilicate glass vials with Teflon-lined septa

Procedure:

-

Preparation of Reagents:

-

Peptide Stock Solution: Prepare a stock solution of the histidine-containing peptide in Milli-Q water. The final concentration in the reaction will depend on the specific experiment, but a starting point is a 300 µM solution.

-

Phosphate Buffer (10 mM, pH 7.4): Prepare a 10 mM phosphate buffer by dissolving appropriate amounts of sodium phosphate monobasic and dibasic in Milli-Q water. Adjust the pH to 7.4 using hydrochloric acid or sodium hydroxide.

-

HOCl Stock Solution: Standardize the stock sodium hypochlorite solution using a UV-Vis spectrophotometer by measuring the absorbance at 292 nm (molar absorptivity ε = 365 M⁻¹cm⁻¹). Prepare fresh dilutions of HOCl in Milli-Q water for each experiment.

-

Quenching Solution (Ascorbic Acid): Prepare a fresh solution of ascorbic acid in Milli-Q water. The concentration should be sufficient to quench the residual chlorine in the reaction mixture.

-

-

Chlorination Reaction:

-

In a borosilicate glass vial, combine the peptide stock solution and the 10 mM phosphate buffer (pH 7.4).

-

Initiate the reaction by adding the desired volume of the standardized HOCl solution to achieve the target molar ratio of HOCl to peptide. Ratios of 0.5 to 2.0 (HOCl/peptide) have been used in previous studies.[2]

-

For example, to achieve a 2.0 molar ratio with a 300 µM peptide solution, add HOCl to a final concentration of 600 µM.

-

Incubate the reaction mixture at room temperature (e.g., 22°C) in the dark for a specified time. Reaction times can range from 15 minutes to several days, depending on the desired extent of modification and the investigation of byproduct formation over time.[3]

-

-

Quenching the Reaction:

-

After the desired incubation time, quench the reaction by adding the ascorbic acid solution to consume any residual chlorine.

-

-

Sample Preparation for Analysis:

-

The quenched reaction mixture can be directly analyzed by LC-MS to identify the parent peptide and its chlorinated and other modified forms.

-

For analysis of individual amino acids, the peptide can be subjected to acid-catalyzed hydrolysis (e.g., with 6N HCl at 110°C for 24 hours) to break it down into its constituent amino acids. The resulting amino acid mixture can then be analyzed, often after derivatization.

-

-

LC-MS Analysis:

-

Analyze the samples using a high-resolution LC-MS system.

-

Use a suitable C18 column for reverse-phase chromatography.

-

A typical mobile phase gradient could be water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Monitor for the expected mass-to-charge ratio (m/z) of the parent peptide, the this compound-containing peptide (+34.46 Da), and other potential byproducts like 2-oxohistidine (+15.99 Da) and β-cyanoalanine-containing peptide.

-

Quantitative Data Summary

The following tables summarize quantitative data from studies on the chlorination of histidine-containing peptides.

Table 1: Reactivity of N-acetylated Amino Acids with Chlorine

| N-acetylated Amino Acid | Rate Constant (M⁻¹s⁻¹) |

| N-acetyl-methionine | 3.8 x 10⁷ |

| N-acetyl-cysteine | 3.0 x 10⁷ |

| N-acetyl-histidine | 1.0 x 10⁵ |

| N-acetyl-tryptophan | 1.1 x 10⁴ |

| N-acetyl-lysine | 5.0 x 10³ |

| N-acetyl-tyrosine | 44 |

| N-acetyl-arginine | 26 |

Data adapted from Choe et al., 2021.[1]

Table 2: Byproduct Yields from the Reaction of N-Ac-His with HOCl

| Product | Maximum Yield (%) | Conditions |

| This compound | ~5% | Intermediate observed at various time points |

| β-cyanoalanine | ~50% | After 1 day of reaction |

| Trihalomethanes (as DBPs) | ≤7% | Cumulative concentration |

Data adapted from Choe et al., 2021.[1][2][3][4]

Reaction Pathway Diagram

Caption: Reaction pathway of peptide-bound histidine with hypochlorous acid (HOCl).

Considerations and Limitations

-

Selectivity: The chlorination of histidine is not highly selective, and other reactive amino acids in the peptide sequence, particularly cysteine, methionine, and tyrosine, will also react with HOCl.

-

Byproduct Formation: The generation of this compound is often accompanied by the formation of significant amounts of byproducts, which will necessitate robust purification methods if a pure this compound-containing peptide is desired.

-

Reaction Control: The reaction is sensitive to pH, temperature, and the molar ratio of HOCl to the peptide. Careful control of these parameters is essential for reproducible results.

-

Alternative Methods: For highly selective histidine modification, other methods such as those employing thiophosphorodichloridate reagents may be considered, although these do not produce a chlorinated product.[6][7]

These protocols and notes should serve as a valuable resource for researchers aiming to generate and study this compound in peptides. Further optimization may be required depending on the specific peptide sequence and the desired outcome of the modification.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bioinspired Thiophosphorodichloridate Reagents for Chemoselective Histidine Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

Application Notes & Protocols: Site-Specific Incorporation of 2-Chlorohistidine into Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool for protein engineering, enabling the introduction of novel chemical functionalities to study protein structure, function, and to develop new therapeutics. 2-Chlorohistidine (2-Cl-His) is a non-canonical amino acid with the potential to act as a unique biophysical probe, a precursor for bioorthogonal reactions, or to modulate the catalytic activity of an active site. This document provides a comprehensive, generalized framework and detailed protocols for the site-specific incorporation of 2-Cl-His into a target protein using an E. coli expression system. The methodology is based on the amber stop codon (UAG) suppression strategy, which requires an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). While a validated orthogonal pair for 2-Cl-His is not yet publicly established, this guide outlines the necessary steps from the development of such a system to the expression, purification, and verification of the modified protein.

Principle of the Method

The site-specific incorporation of 2-Cl-His is achieved by hijacking the cellular translation machinery. A specific codon, typically the amber stop codon (UAG), is introduced into the gene of the protein of interest (POI) at the desired location via site-directed mutagenesis.[1] A co-expressed orthogonal aminoacyl-tRNA synthetase/tRNA pair, which is engineered to be specific for 2-Cl-His, recognizes this UAG codon.[2] The orthogonal aaRS charges its cognate tRNA with 2-Cl-His supplied in the growth media. This charged tRNA then delivers the UAA to the ribosome, suppressing the normal termination signal and incorporating 2-Cl-His into the growing polypeptide chain. This system's "orthogonality" ensures that the engineered aaRS does not recognize endogenous amino acids or tRNAs, and the engineered tRNA is not recognized by endogenous synthetases, thus maintaining the fidelity of protein translation.[3]

References

Application Note: Mass Spectrometry Analysis of 2-Chlorohistidine-Modified Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Post-translational modifications (PTMs) of proteins play a crucial role in regulating cellular processes and signaling pathways. One such modification, the chlorination of histidine residues to form 2-chlorohistidine, is increasingly recognized as a significant marker of inflammation and oxidative stress. This modification is often mediated by the enzyme myeloperoxidase (MPO), which is abundant in neutrophils. The detection and quantification of this compound-modified peptides by mass spectrometry (MS) are essential for understanding its role in various physiological and pathological conditions. This application note provides a detailed protocol for the enrichment, detection, and quantification of this compound-containing peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Challenges in Analysis

The analysis of this compound-modified peptides presents several challenges. The modification is often substoichiometric, requiring sensitive analytical methods for detection. Furthermore, the lability of the chlorine modification under certain sample preparation conditions can lead to its loss, necessitating optimized protocols.

Experimental Workflow

A general workflow for the analysis of this compound-modified peptides is outlined below.

Caption: General workflow for the mass spectrometry analysis of this compound-modified peptides.

Protocols

I. Sample Preparation

Careful sample preparation is critical to prevent the artificial introduction or loss of the this compound modification. Based on protocols developed for the analogous modification 3-chlorotyrosine, certain precautions are recommended.[1][2]

-

Protein Extraction:

-

Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.

-

Avoid strong reducing agents like dithiothreitol (DTT) in combination with alkylating agents like iodoacetamide, as this has been shown to cause loss of chloro-modifications on tyrosine residues.[1] Consider using alternative reduction and alkylation methods if necessary, or omitting this step if disulfide bond reduction is not critical for protein digestion.

-

-

Protein Digestion:

-

Perform in-solution or in-gel digestion using a protease such as trypsin.

-

A typical protocol involves denaturing proteins with urea or sodium deoxycholate (SDC), followed by enzymatic digestion.[1]

-

-

Enrichment of Chlorinated Peptides (Optional):

-

For low-abundance modifications, enrichment may be necessary. While specific antibodies for this compound are not widely available, immunoaffinity purification using antibodies that recognize chlorinated proteins in general could be explored.

-

-

Desalting:

-

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with MS analysis.

-

II. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Separate peptides using a reversed-phase C18 column with a gradient of acetonitrile in 0.1% formic acid.

-

A typical gradient might be a 60-minute linear gradient from 2% to 40% acetonitrile.

-

-

Mass Spectrometry:

-

Perform analysis on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Full Scan MS: Acquire full scan MS spectra over a mass-to-charge (m/z) range of 350-1500.

-

MS/MS Fragmentation: Use a data-dependent acquisition (DDA) method to select the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

-

III. Data Analysis

-

Database Searching:

-

Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the MS/MS data against a protein sequence database.

-

Variable Modification: Include this compound as a variable modification on histidine residues. The mass shift for monochlorination of histidine is +33.9614 Da (for ³⁵Cl) and +35.9585 Da (for ³⁷Cl). It is crucial to account for the isotopic pattern of chlorine in the analysis.

-

-

Modification Site Localization:

-

Manually validate the localization of the this compound modification by examining the MS/MS spectra for characteristic fragment ions. The presence of b- and y-ions containing the chlorinated histidine residue will confirm its location.

-

Data Presentation

Quantitative data from the analysis of this compound-modified peptides can be presented in a tabular format to facilitate comparison between different experimental conditions.

Table 1: Relative Quantification of this compound Peptides in Control vs. Treated Samples

| Peptide Sequence | Gene Name | Protein Name | Fold Change (Treated/Control) | p-value |

| HVGDLGNVTADK | ACTB | Actin, cytoplasmic 1 | 3.2 | 0.012 |

| YLYHIGCAGR | ANXA2 | Annexin A2 | 2.5 | 0.035 |

| VAPEEH*PTLLTEAPLNPK | VIM | Vimentin | 4.1 | 0.008 |

H* indicates the this compound modified residue.

Visualization of Signaling Pathway

The formation of this compound is closely linked to the activity of myeloperoxidase (MPO) during inflammation. The following diagram illustrates the MPO-mediated chlorination pathway.

Caption: MPO-mediated pathway leading to the formation of this compound on target proteins.

Fragmentation Pattern of a this compound-Modified Peptide

The fragmentation of a peptide containing this compound will result in a characteristic mass shift in the b- and y-ions that contain the modified residue. For a peptide with the sequence TEST-H(Cl)-PEPTIDE, the b-ions starting from the N-terminus will show a mass increase of +33.9614 Da after the chlorinated histidine, and the y-ions starting from the C-terminus will show this mass increase up to the fragment containing the modified residue.

Hypothetical Fragmentation Table for a this compound Peptide

| Ion Type | Sequence | m/z (unmodified) | m/z (monochlorinated) |

| b₂ | TE | 231.12 | 231.12 |

| b₃ | TES | 318.15 | 318.15 |

| b₄ | TEST | 419.20 | 419.20 |

| b₅ | TEST-H(Cl) | 556.26 | 590.22 |

| y₂ | DE | 247.11 | 247.11 |

| y₃ | IDE | 360.20 | 360.20 |

| y₄ | TIDE | 461.25 | 461.25 |

| y₅ | PTIDE | 558.30 | 558.30 |

| y₆ | EPTIDE | 687.34 | 687.34 |

| y₇ | PEPTIDE | 784.39 | 784.39 |

| y₈ | H(Cl)PEPTIDE | 921.45 | 955.41 |

Note: m/z values are for singly charged ions and are calculated based on average isotopic masses. The mass of this compound is considered.

Conclusion

The mass spectrometric analysis of this compound-modified peptides is a powerful tool for investigating the role of protein chlorination in health and disease. The protocols and data analysis strategies outlined in this application note provide a framework for the reliable identification and quantification of this important post-translational modification. While challenges remain, particularly in the enrichment of low-abundance chlorinated peptides, the continued development of MS-based proteomics methods will further enhance our ability to study this critical aspect of inflammatory signaling.

References

Application Notes & Protocols: Development and Characterization of Monoclonal Antibodies Specific for 2-Chlorohistidine

Audience: Researchers, scientists, and drug development professionals.